molecular formula C18H22N2O3S B7679838 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide

Cat. No. B7679838
M. Wt: 346.4 g/mol
InChI Key: CWCHKZSBSZDJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, also known as E-4031, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. E-4031 is a potassium channel blocker that has been used to study the physiological and biochemical effects of potassium channels in cells. In

Mechanism of Action

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide blocks the Ikr current by binding to the pore-forming subunit of the channel, which prevents the flow of potassium ions across the cell membrane. This results in a prolongation of the cardiac action potential and an increased risk of arrhythmias. In pancreatic beta cells, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide inhibits insulin secretion by blocking the KATP channel, which regulates the release of insulin in response to glucose levels. In neurons, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been shown to modulate the firing rate by affecting the voltage-dependent potassium channels.
Biochemical and Physiological Effects:
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the cardiac action potential, inhibition of insulin secretion, and modulation of neuronal excitability. It has also been shown to induce apoptosis in cancer cells by inhibiting the potassium channels that regulate cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in lab experiments is its specificity for potassium channels, which allows researchers to study the role of these channels in various physiological and pathological conditions. However, one limitation of using 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide is its potential to induce arrhythmias in cardiac myocytes, which can complicate the interpretation of the results.

Future Directions

There are several future directions for research on 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, including the development of more selective potassium channel blockers, the identification of new targets for 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in cancer cells, and the investigation of the role of potassium channels in other physiological and pathological conditions. Additionally, the use of 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in drug discovery and development may lead to the development of new drugs for the treatment of arrhythmias, diabetes, and neurological disorders.
Conclusion:
In conclusion, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide is a potent potassium channel blocker that has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. Despite its potential limitations, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has provided valuable insights into the mechanisms of potassium channel function and has paved the way for the development of new drugs for the treatment of a variety of diseases.

Synthesis Methods

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide can be synthesized by reacting 4-amino-N,N-dimethylbenzamide with 2-ethylbenzyl chloride and then treating the resulting intermediate with sodium sulfamate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. It has been shown to block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has also been used to study the role of potassium channels in regulating insulin secretion in pancreatic beta cells and in modulating neuronal excitability in the central nervous system.

properties

IUPAC Name

4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-14-7-5-6-8-16(14)13-19-24(22,23)17-11-9-15(10-12-17)18(21)20(2)3/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHKZSBSZDJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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